silane CAS No. 830345-46-5](/img/structure/B14230231.png)
[(3,3-Dimethyl-2-phenylpentan-2-yl)peroxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane is a chemical compound with the molecular formula C18H32O2Si. This compound is known for its unique structure, which includes a peroxy group attached to a silane moiety. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane typically involves the reaction of 3,3-dimethyl-2-phenylpentan-2-ol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The resulting product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or solvent extraction to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The silane group can undergo substitution reactions, where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane involves the interaction of its peroxy group with various substrates. The peroxy group can donate oxygen atoms, facilitating oxidation reactions. The silane moiety can undergo hydrolysis or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane can be compared with other peroxy silanes and related compounds:
(3,3-Dimethyl-2-phenyl-2-butanyl)peroxysilane: Similar structure but different alkyl chain length.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different silane group.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different alkyl groups on the silane.
The uniqueness of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
830345-46-5 |
|---|---|
Formule moléculaire |
C19H34O2Si |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-phenylpentan-2-yl)peroxy-triethylsilane |
InChI |
InChI=1S/C19H34O2Si/c1-8-18(5,6)19(7,17-15-13-12-14-16-17)20-21-22(9-2,10-3)11-4/h12-16H,8-11H2,1-7H3 |
Clé InChI |
MXDOVBOIPLQYTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(C)(C1=CC=CC=C1)OO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


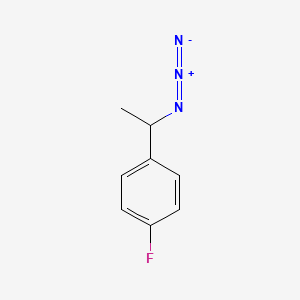
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
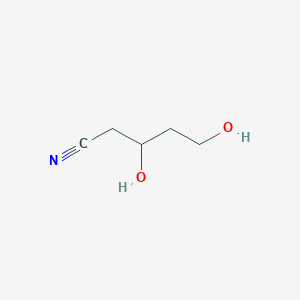
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
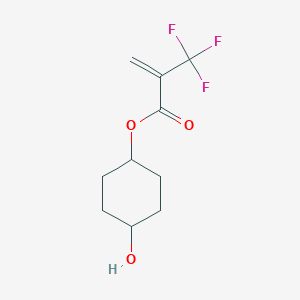
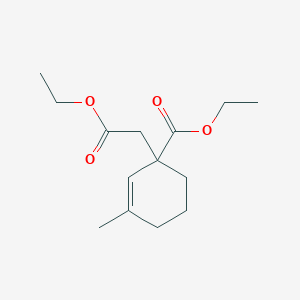
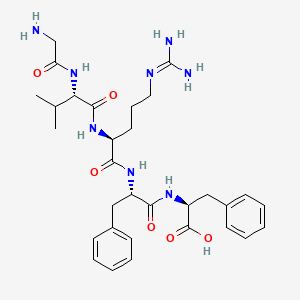
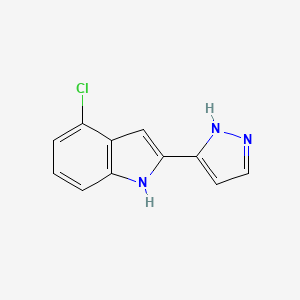
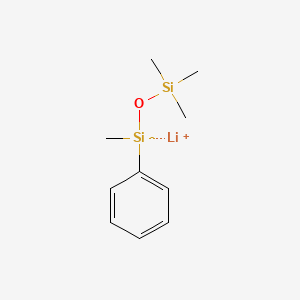
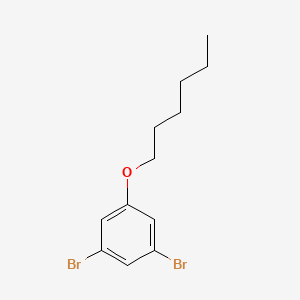
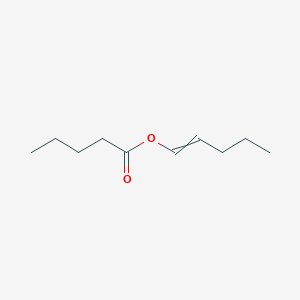
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
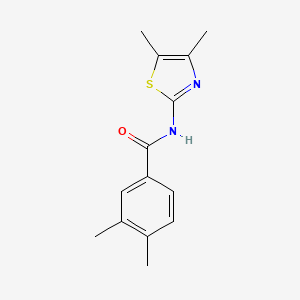
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
